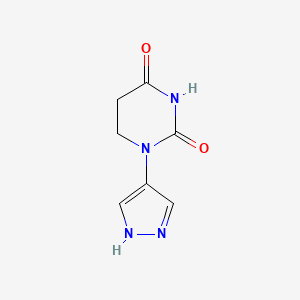

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c12-6-1-2-11(7(13)10-6)5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCRUYKFWKFYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole ring. The diazinane-dione moiety can be introduced through subsequent reactions involving suitable reagents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, utilizing batch or continuous flow reactors to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds with different functional groups attached to the pyrazole or diazinane-dione rings .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that can be leveraged in therapeutic contexts:

1. Anticancer Activity

- Studies have shown that derivatives of 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione possess potent anticancer properties. For example, research indicates that certain analogs can inhibit tumor growth in various cancer models by targeting specific kinases involved in cell proliferation and survival .

2. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory potential. It interacts with chemokine receptors such as CCR1, which are implicated in inflammatory processes. In silico studies have demonstrated that modifications to the pyrazole ring can enhance binding affinity and selectivity towards these receptors, suggesting a pathway for developing new anti-inflammatory drugs .

3. Antimicrobial Properties

- Preliminary studies indicate that this compound and its derivatives exhibit antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

Case Studies

Case Study 1: Anticancer Efficacy

In a study focused on breast cancer models, a derivative of this compound was shown to reduce tumor size significantly compared to control groups. The mechanism was linked to the inhibition of the c-Met signaling pathway, crucial for cancer cell growth and metastasis .

Case Study 2: Inflammation Model

A recent investigation into rheumatoid arthritis highlighted the compound's ability to modulate inflammatory cytokines in animal models. The results indicated a reduction in joint swelling and pain, suggesting its potential as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione with analogous compounds in terms of structure, synthesis, and applications:

Key Structural and Functional Differences:

Synthetic Pathways: Pyrazole-diazinane hybrids are often synthesized via nucleophilic aromatic substitution (SNAr) or cyclocondensation, whereas thiazolidine-dione derivatives typically involve Knoevenagel condensations . The lack of explicit synthesis details for this compound suggests further optimization is needed compared to well-documented analogs like isoindole-dione derivatives .

Biological Relevance: Thiazolidine-dione-pyrazole hybrids demonstrate anticancer activity in preclinical models, attributed to their ability to inhibit kinases or modulate metabolic pathways . Isoindole-dione analogs (e.g., 2-(1-benzylpyrazol-4-yl)-isoindole-dione) are explored as fluorescent tags or protease inhibitors due to their rigid aromatic systems .

Research Findings and Data

Table 2: Physicochemical Properties of Selected Compounds

| Property | This compound | 1-Benzyl-1,3-diazinane-2,4-dione | 5-(1,3-Diarylpyrazol-4-ylmethylene)-thiazolidine-2,4-dione |

|---|---|---|---|

| Molecular Weight | 180.17 | 204.23 | ~330–350 |

| Polar Surface Area (Ų) | ~90 (estimated) | ~85 | ~110 |

| LogP (Predicted) | 0.5–1.2 | 1.8–2.3 | 2.5–3.5 |

| Solubility | Moderate in DMSO, aqueous buffers | Low in water, high in DMSO | Low aqueous solubility |

Notable Observations:

- The lower molecular weight and moderate polarity of This compound suggest better bioavailability compared to bulkier analogs like thiazolidine-dione derivatives .

Biologische Aktivität

1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by empirical data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 194.2 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds derived from this framework have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess notable antimicrobial effects. A specific study reported the synthesis of novel pyrazole compounds that were tested against various bacterial strains including E. coli and S. aureus. One compound showed promising results with significant antibacterial activity at low concentrations .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as SGC-7901 and A549. The most potent derivative demonstrated an IC50 value comparable to established chemotherapeutics .

Case Study 1: Cardiotonic Activity

A series of pyrazole derivatives were synthesized and evaluated for their cardiotonic activity through inhibition of phosphodiesterase (PDE) enzymes. The most effective compound showed an IC50 value of 0.24 µM against PDE3A, indicating its potential for treating cardiovascular diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were tested against standard antibiotics for their antimicrobial efficacy. One derivative exhibited superior activity against Klebsiella pneumoniae, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Q. What are the recommended synthetic routes for 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione, and how can reaction conditions be optimized?

The synthesis of this compound likely involves coupling pyrazole derivatives with diazinane-dione precursors. Evidence from structurally related compounds (e.g., 1,3-dioxolan-2-ylnucleosides) suggests multi-step protocols using reagents like carbodiimides for amide bond formation or Pd-catalyzed cross-coupling for pyrazole functionalization . Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (25–80°C), and catalytic systems (e.g., palladium for Suzuki-Miyaura coupling). Yield improvements may require iterative adjustment of stoichiometry and purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be validated experimentally?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and spectra to confirm the pyrazole-diazinane connectivity and tautomeric forms.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly to resolve stereochemical ambiguities in the diazinane ring. The software’s robustness in handling small-molecule data makes it suitable for high-precision bond-length/angle measurements .

- Mass spectrometry : Confirm molecular weight (CHNO; 180.17 g/mol) via high-resolution ESI-MS .

Q. What reactive sites in this compound are critical for derivatization or functionalization?

The diazinane-2,4-dione moiety offers two reactive carbonyl groups for nucleophilic attack (e.g., amine substitutions), while the pyrazole’s N-H site can undergo alkylation or acylation. Fluorination or hydroxylation at the pyrazole’s 4-position may enhance solubility or bioactivity, as seen in analogous fluorinated oxolane derivatives . Reactivity studies should prioritize pH-dependent stability assays to avoid hydrolysis of the dione ring .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure refinement?

For challenging datasets:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Preprocess data with TWINABS to correct intensities .

- Disorder : Apply PART/SUMP restraints to split disordered regions. Validate with residual density maps and Hirshfeld surface analysis to ensure plausible atomic positions .

- High-resolution data : Exploit SHELXL’s anisotropic displacement parameters (ADPs) and extinction correction tools to refine thermal motion and minimize R-factor discrepancies .

Q. What computational strategies are effective for predicting hydrogen-bonding networks and their impact on solid-state properties?

- Graph-set analysis : Map hydrogen-bonding patterns (e.g., R(8) motifs) using software like Mercury or CrystalExplorer. This is critical for understanding crystal packing and stability, as demonstrated in studies on intermolecular interactions .

- DFT calculations : Optimize molecular conformations at the B3LYP/6-31G(d,p) level to predict preferential H-bond donors/acceptors. Compare with experimental IR/Raman spectra to validate .

Q. How can structure-activity relationships (SAR) be explored for biological targets, such as enzymes or receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the diazinane-dione’s carbonyl groups as potential hydrogen-bond acceptors .

- Mutagenesis assays : Pair docking results with site-directed mutagenesis (e.g., alanine scanning) to identify critical binding residues. For example, fluorinated analogs (e.g., ’s compound) show enhanced target affinity due to electronegative substituents .

- Pharmacophore mapping : Define essential features (e.g., hydrophobic pyrazole, polar dione) using tools like PharmaGist to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.